molecular formula C23H26N2O5 B11019736 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11019736
M. Wt: 410.5 g/mol
InChI Key: WALGDFAECVLSGZ-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indene and indole moieties, which contribute to its distinctive chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indene and indole precursors, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the coupling and subsequent modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide stands out due to its unique combination of indene and indole structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4,6-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C23H26N2O5/c1-25-18-9-14(27-2)10-20(28-3)16(18)11-19(25)23(26)24-17-7-6-13-8-21(29-4)22(30-5)12-15(13)17/h8-12,17H,6-7H2,1-5H3,(H,24,26)

InChI Key

WALGDFAECVLSGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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